

Technical Guide: Chroman-7-ylmethanamine Hydrochloride (CAS 2703757-04-2)[1][2]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Chroman-7-ylmethanamine hydrochloride*
Cat. No.: *B8182026*

[Get Quote](#)

Executive Summary

Chroman-7-ylmethanamine hydrochloride (CAS 2703757-04-2) represents a high-value heterocyclic building block in modern medicinal chemistry. As a bicyclic scaffold combining a benzene ring fused to a dihydropyran, the chroman core functions as a privileged structure, frequently serving as a bioisostere for indole or naphthalene systems while offering improved physicochemical properties such as solubility and metabolic stability.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, synthetic methodologies, and strategic applications in drug discovery, particularly in the development of kinase inhibitors and GPCR ligands.

Physicochemical Profile & Core Properties[3]

The following data aggregates calculated and structural parameters essential for evaluating the compound's suitability in Lead Optimization (LO) campaigns.

Table 1: Technical Specifications

| Property | Specification |
|-------------------|--|
| Chemical Name | Chroman-7-ylmethanamine hydrochloride |
| CAS Number | 2703757-04-2 |
| Molecular Formula | C ₁₀ H ₁₃ NO[1][2] · HCl |
| Molecular Weight | 199.68 g/mol (Salt); 163.22 g/mol (Free Base) |
| Appearance | Off-white to pale yellow solid (Typical) |
| Solubility | High in DMSO, Methanol, Water (>10 mg/mL) |
| pKa (Calc) | ~9.5 (Primary amine conjugate acid) |
| LogP (Calc) | 1.2 – 1.5 (Free Base) |
| H-Bond Donors | 3 (NH ₃ ⁺) |
| H-Bond Acceptors | 2 (Ether O, Amine N) |
| Rotatable Bonds | 2 (C-N, C-C exocyclic) |

Analyst Note: The hydrochloride salt form significantly enhances the shelf-stability and water solubility of the primary amine, which is otherwise prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.

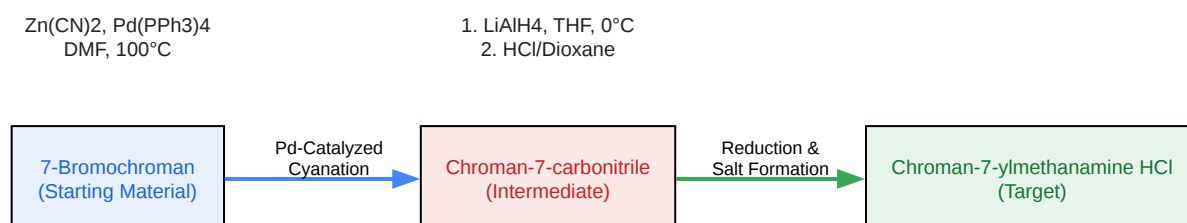
Synthetic Methodology & Manufacturing Logic

Reliable access to Chroman-7-ylmethanamine is critical for SAR (Structure-Activity Relationship) exploration. Below is the field-standard retrosynthetic analysis and forward synthesis protocol.

Retrosynthetic Logic

The 7-aminomethyl moiety is most robustly installed via the reduction of a nitrile or amide precursor, which in turn is derived from a 7-halo or 7-hydroxy chroman core. Direct chloromethylation is avoided due to regioselectivity issues favoring the 6- or 8-positions.

Validated Synthetic Route (Diagram)



[Click to download full resolution via product page](#)

Figure 1: Palladium-catalyzed cyanation followed by hydride reduction offers the highest regiochemical fidelity for the 7-position.

Experimental Protocol (Step-by-Step)

Step 1: Cyanation of 7-Bromochroman

- Charge: In a dry Schlenk flask, dissolve 7-bromochroman (1.0 eq) in anhydrous DMF (0.2 M).
- Catalyst: Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%). Degas with Argon for 15 minutes.
- Reaction: Heat to 100°C for 12-16 hours. Monitor by TLC/LC-MS for consumption of bromide.
- Workup: Cool, dilute with EtOAc, and wash with dilute NH₄OH (to sequester Zn/Pd) followed by brine. Dry over Na₂SO₄ and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc) yields Chroman-7-carbonitrile.

Step 2: Reduction to Amine Hydrochloride

- Reduction: Dissolve the nitrile (1.0 eq) in anhydrous THF under N₂. Cool to 0°C.
- Addition: Slowly add LiAlH₄ (2.0 eq, 1M in THF). Warm to RT and reflux for 2 hours.
- Quench: Cool to 0°C. Perform Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
- Salt Formation: Dissolve the crude free base in minimal Et₂O/DCM. Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.
- Isolation: Filter the resulting white precipitate, wash with cold Et₂O, and dry under high vacuum.

Strategic Applications in Drug Discovery[6]

The chroman-7-ylmethanamine scaffold is not merely a passive linker; it is an active pharmacophore element.

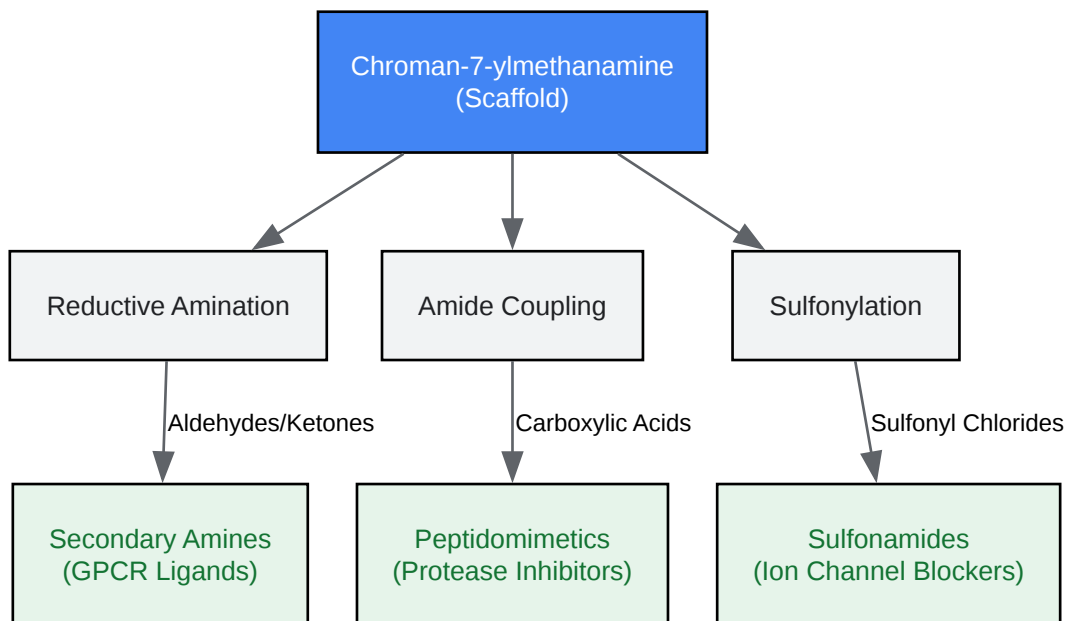
Bioisosteric Utility

- Indole Replacement: The chroman oxygen acts as a hydrogen bond acceptor similar to the indole N-H (donor) or C-3 (pi-density), but with altered polarity and metabolic susceptibility.
- Restricted Rotation: Compared to an open-chain phenethylamine, the bicyclic system restricts the conformational space of the "tail," potentially reducing entropic penalty upon binding to receptors like 5-HT (Serotonin) or Dopamine receptors [1].

Target Classes

- Kinase Inhibitors: The primary amine serves as a solvent-exposed "warhead" anchor or interacts with Asp/Glu residues in the ATP-binding pocket hinge region.
- GPCR Ligands: Chroman derivatives have shown high affinity for Adrenergic and Serotonergic receptors. The 7-position substitution vector directs the amine towards specific transmembrane helices (TM3/TM5) [2].
- Enzyme Inhibitors: Used in the design of inhibitors for enzymes like Monoamine Oxidase (MAO), where the chroman core mimics the substrate transition state.

Functionalization Workflow (Diagram)



[Click to download full resolution via product page](#)

Figure 2: Divergent synthesis capabilities starting from the primary amine handle.

Handling, Stability & Safety

- **Hygroscopicity:** As a hydrochloride salt, the compound is moderately hygroscopic. Store in a desiccator at -20°C for long-term stability.
- **Solution Stability:** Stable in DMSO/MeOH for >24 hours at RT. Avoid aqueous basic solutions for prolonged periods to prevent free-base oxidation.
- **Safety:** Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. No specific toxicology data is available for this CAS; assume toxicity profile similar to general benzylamines.

References

- BenchChem. (2025).[3] An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. Retrieved from

- Tocris Bioscience. (n.d.). SNAP 94847 hydrochloride: Selective MCH1 Antagonist. Retrieved from
- Sigma-Aldrich. (n.d.). (S)-7-Methylchroman-4-amine hydrochloride Product Page. Retrieved from
- Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Retrieved from
- BLD Pharm. (n.d.).^[4] **Chroman-7-ylmethanamine hydrochloride** CAS 2703757-04-2 Product Entry. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. prepchem.com [prepchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [113771-75-8|Chroman-3-ylmethanamine hydrochloride|BLD Pharm](#) [bldpharm.com]
- To cite this document: BenchChem. [Technical Guide: Chroman-7-ylmethanamine Hydrochloride (CAS 2703757-04-2)]^{[1][2]}. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8182026/docs#technical-guide-chroman-7-ylmethanamine-hydrochloride-cas-2703757-04-2-1-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)